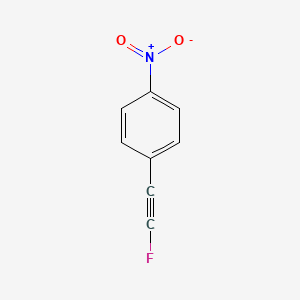
1-(Fluoroethynyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoroethynyl)-4-nitrobenzene is an organic compound characterized by the presence of a fluoroethynyl group and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoroethynyl)-4-nitrobenzene typically involves the introduction of a fluoroethynyl group to a nitrobenzene derivative. One common method includes the reaction of 4-nitrobenzene with a fluoroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Fluoroethynyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Addition: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like halogens or hydrogen halides.
Major Products Formed:
Reduction: 1-(Ethynyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Addition: Substituted alkenes with different functional groups.
Applications De Recherche Scientifique
1-(Fluoroethynyl)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(Fluoroethynyl)-4-nitrobenzene involves its interaction with specific molecular targets. The fluoroethynyl group can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Ethynyl)-4-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(Fluoroethynyl)-2-nitrobenzene: Positional isomer with different chemical behavior due to the position of the nitro group.
1-(Fluoroethynyl)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different biological activity.
Uniqueness: 1-(Fluoroethynyl)-4-nitrobenzene is unique due to the presence of both a fluoroethynyl and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
919791-00-7 |
|---|---|
Formule moléculaire |
C8H4FNO2 |
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
1-(2-fluoroethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
Clé InChI |
QOZRPXNJAQQDMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CF)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


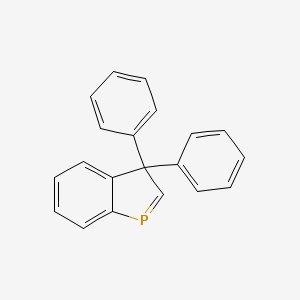
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
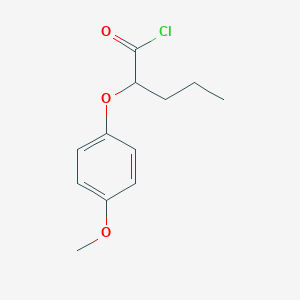
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

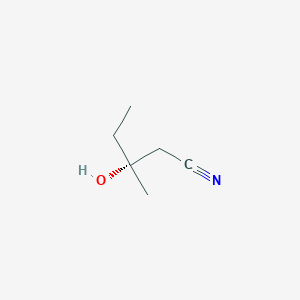
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
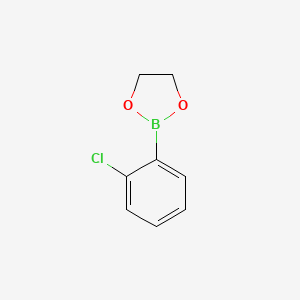
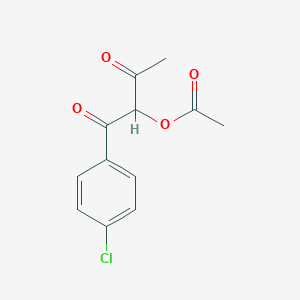
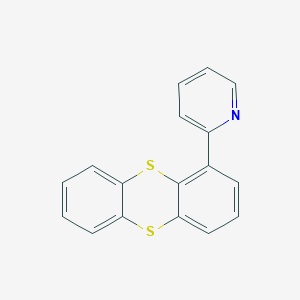
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
